Candesartan Cilexetil is a prodrug of Candesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. [ [] ] As a prodrug, Candesartan Cilexetil itself is inactive but is rapidly hydrolyzed to Candesartan during absorption from the gastrointestinal tract. [ [] ] Candesartan exerts its pharmacological effects by blocking the binding of Angiotensin II to the AT1 receptor, primarily located in vascular smooth muscle and the adrenal gland. [ [] ] This action inhibits the vasoconstrictor and aldosterone-secreting effects of Angiotensin II, leading to a reduction in blood pressure.
Candesartan Cilexetil can be synthesized through a multi-step process involving the coupling of a biphenyltetrazole derivative with a benzimidazole derivative. One of the crucial steps involves the formation of the tetrazole ring using sodium azide. [ [] ] The final step is the esterification of Candesartan with (cyclohexyloxycarbonyloxy)ethyl bromide to yield Candesartan Cilexetil. [ [] ] Several process improvements have been explored to enhance yield and purity. For instance, one study utilized a catalyst (MC1, where M represents alkali metal or ammonium cation) during tetrazole ring formation to improve the yield and simplify the purification process. [ [] ] Another study focused on minimizing the formation of a specific impurity, des-candesartan cilexetil, during synthesis. [ [] ]
Candesartan Cilexetil has a complex molecular structure consisting of a biphenyltetrazole group, a benzimidazole ring, and a double ester chain. [ [] ] The biphenyltetrazole moiety is almost perpendicular to the benzimidazole group, and the three rings within this moiety are staggered. [ [] ] The 2-ethoxy group on the benzimidazole ring extends in the opposite direction to the CH(Me)OCOO-c-hexyl double ester chain. [ [] ]
The crystal structure analysis of Candesartan Cilexetil revealed the presence of two polymorphs (form I and form II) and an amorphous form. [ [] ] The cyclohexane ring at the end of the double ester chain exhibits different conformational flexibilities in the two polymorphs. [ [] ]
Candesartan Cilexetil, upon hydrolysis to Candesartan, acts as a competitive antagonist of the angiotensin II type 1 (AT1) receptor. [ [, ] ] By binding to the AT1 receptor, Candesartan prevents Angiotensin II from binding and exerting its effects. This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), leading to:
Candesartan Cilexetil is a white to off-white crystalline powder with a melting point ranging from 157°C to 160°C. [ [] ] It is practically insoluble in water. [ [] ] The stability of Candesartan Cilexetil has been evaluated under various conditions. One study utilized stability-indicating methods to assess the degradation of Candesartan Cilexetil in the presence of its degradation products. [ [] ] Another study examined the solid-state characterization and molecular mobility of different forms of Candesartan Cilexetil. [ [] ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2